molecular formula C11H13NO3 B12090366 7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B12090366
M. Wt: 207.23 g/mol
InChI Key: JFYNGMWGBXZMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is an organic compound with the molecular formula C10H13NO3. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the hydrogenation of quinoline derivatives. One common method includes the hydrogenation of 7-methoxy-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester using palladium on carbon (Pd/C) as a catalyst under atmospheric pressure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale hydrogenation processes using similar catalysts and conditions as in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with various proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-15-8-4-2-7-3-5-9(11(13)14)12-10(7)6-8/h2,4,6,9,12H,3,5H2,1H3,(H,13,14)

InChI Key

JFYNGMWGBXZMAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC(N2)C(=O)O)C=C1

Origin of Product

United States

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